molecular formula C16H21NO4S B2608375 N-[2-(oxan-4-ylsulfanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1903213-76-2

N-[2-(oxan-4-ylsulfanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2608375
CAS No.: 1903213-76-2
M. Wt: 323.41
InChI Key: NWXMQAUITDFSFD-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a benzodioxine ring fused with a carboxamide group and an oxan-4-ylsulfanyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the benzodioxine derivative with an amine in the presence of coupling agents like EDCI or DCC.

    Attachment of the Oxan-4-ylsulfanyl Ethyl Side Chain: This step involves the nucleophilic substitution reaction where the oxan-4-ylsulfanyl ethyl group is attached to the benzodioxine ring through a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The benzodioxine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzodioxine derivatives.

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The oxan-4-ylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The benzodioxine ring may also interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
  • N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide
  • 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of the benzodioxine ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may lack this ring structure, leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-16(17-7-10-22-12-5-8-19-9-6-12)15-11-20-13-3-1-2-4-14(13)21-15/h1-4,12,15H,5-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXMQAUITDFSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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